1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid
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Overview
Description
1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-pyridylmethylamine with imidazole-2-carboxylic acid under acidic conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar condensation methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification steps may include recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: N-oxides of the pyridine or imidazole rings.
Reduction: Alcohol derivatives.
Substitution: Functionalized pyridine or imidazole derivatives.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors. This binding can modulate the activity of enzymes or receptors, leading to changes in cellular pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring but differ in the functional groups attached to the nitrogen atom.
Imidazo[1,2-a]pyridines: These compounds have a fused imidazole and pyridine ring system, similar to 1-(Pyridin-4-ylmethyl)-1H-imidazole-2-carboxylic acid but with different substitution patterns.
Uniqueness: Its ability to undergo various chemical reactions and its potential as a versatile building block make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-12-5-6-13(9)7-8-1-3-11-4-2-8/h1-6H,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQNZUGEXAGUEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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